C18H19NO4S

Description

The molecular formula C₁₈H₁₉NO₄S corresponds to three distinct chemical compounds with unique structural configurations and applications. These compounds exhibit structural isomerism, where identical molecular formulas conceal differences in functional groups and bonding patterns, leading to divergent physicochemical properties and uses. Below is an introduction to each compound:

Properties

IUPAC Name |

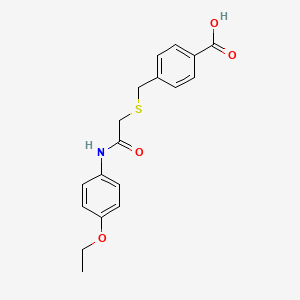

4-[[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylmethyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-2-23-16-9-7-15(8-10-16)19-17(20)12-24-11-13-3-5-14(6-4-13)18(21)22/h3-10H,2,11-12H2,1H3,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDNXEBOPFLFQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-phenyl-3-(4-sulfobutyl)benzoxazolium inner salt typically involves the reaction of benzoxazole derivatives with sulfonic acid groups. One common method includes the reaction of 2-methyl-5-phenylbenzoxazole with 4-sulfobutyl chloride under acidic conditions . The reaction is usually carried out in a solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-phenyl-3-(4-sulfobutyl)benzoxazolium inner salt: undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like or .

Reduction: Reduction reactions can be performed using reducing agents such as or .

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of substituted benzoxazolium salts.

Scientific Research Applications

2-methyl-5-phenyl-3-(4-sulfobutyl)benzoxazolium inner salt: has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Employed in the study of biological systems due to its ability to interact with various biomolecules.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-5-phenyl-3-(4-sulfobutyl)benzoxazolium inner salt involves its interaction with specific molecular targets. It can bind to enzymes and receptors , altering their activity and leading to various biological effects. The compound may also interfere with cellular pathways such as signal transduction and gene expression , contributing to its therapeutic potential .

Comparison with Similar Compounds

a. 4-Benzyloxy-2-dimethylthiocarbamoyloxybenzoic Acid Methyl Ester

- IUPAC Name : Methyl 4-(benzyloxy)-2-[(dimethylcarbamothioyl)oxy]benzoate

- Structure : Features a benzoic acid methyl ester core substituted with benzyloxy and dimethylthiocarbamoyloxy groups.

b. N-Carbobenzoxy-S-benzyl-L-cysteine

c. 2-Methyl-5-Phenyl-3-(4-Sulfobutyl)benzoxazolium Hydroxide Innersalt

- IUPAC Name : 2-Methyl-5-phenyl-3-(4-sulfobutyl)benzoxazolium hydroxide innersalt

- Structure : A benzoxazolium salt with a sulfobutyl chain, forming an ionic innersalt.

- Applications : Likely utilized as a surfactant, dye intermediate, or ionic liquid due to its charged structure .

Comparative Analysis of C₁₈H₁₉NO₄S Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Structural Diversity: Despite identical molecular formulas, the compounds differ in core structures: Benzoic acid ester (agrochemical utility). Amino acid derivative (biochemical applications). Heterocyclic salt (industrial/material science uses).

Functional Group Impact :

- The dimethylthiocarbamoyloxy group in the benzoic acid ester may enhance lipid solubility, aiding herbicide activity.

- The Cbz-protected amine in cysteine derivatives prevents unwanted reactions during peptide synthesis.

- The sulfobutyl chain in the benzoxazolium salt confers ionic character and water solubility.

Application Divergence :

- Agricultural vs. biochemical vs. industrial applications highlight how structural variations dictate niche uses.

Comparison with Externally Similar Compounds

While C₁₈H₁₉NO₄S compounds are isomers, broader comparisons include structurally analogous compounds with different formulas:

a. Metsulfuron Ethyl (C₁₅H₁₇N₅O₆S)

b. N-(tert-Butoxycarbonyl)-2-Aminoacetonitrile (C₈H₁₄N₂O₂)

c. Benzoxazolium Salts with Varied Substituents

- Example: Compounds with shorter sulfonate chains (e.g., C₁₂H₁₉NO₄).

- Contrast : Lower molecular weight and altered solubility profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.